molecular formula C19H18ClN3O3S B8377590 ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate

ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate

Cat. No.: B8377590
M. Wt: 403.9 g/mol
InChI Key: AJIGCPBWHHYNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused pyridine, thieno, and diazepine ring system

Preparation Methods

The synthesis of 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine system, which is then fused with a diazepine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The presence of the chlorophenyl group and the ethyl ester functional group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other fused heterocyclic systems such as thieno[3,2-d]pyrimidines and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds share structural similarities but differ in their functional groups and specific ring systems. The unique combination of the pyridine, thieno, and diazepine rings in 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester sets it apart from these similar compounds .

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate

InChI

InChI=1S/C19H18ClN3O3S/c1-2-26-19(25)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(24)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,24)

InChI Key

AJIGCPBWHHYNJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=O)N3)C4=CC=CC=C4Cl

Origin of Product

United States

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